molecular formula C10H10ClNO3 B8346379 1-Allyloxy-4-chloromethyl-2-nitrobenzene

1-Allyloxy-4-chloromethyl-2-nitrobenzene

Cat. No.: B8346379
M. Wt: 227.64 g/mol
InChI Key: NMWQCUMQASKQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyloxy-4-chloromethyl-2-nitrobenzene is a nitroaromatic compound of interest in organic and medicinal chemistry research. While specific studies on this exact molecule are limited, its structure contains two highly functionalizable groups: a chloromethyl substituent and an allyloxy chain, attached to a nitrobenzene core. This combination makes it a valuable bifunctional synthetic intermediate. The chloromethyl group is a known reactive handle for further derivatization, seen in compounds like 1-Chloro-4-(chloromethyl)-2-nitrobenzene . The allyloxy group can participate in various reactions, including Claisen rearrangements, and is a feature in other research compounds like 2-[(Allyloxy)methyl]-1-(2-chloroethoxy)-4-nitrobenzene . Nitroaromatic compounds with similar ether and halide substitutions are frequently utilized as building blocks for synthesizing heterocycles, organic semiconductors, and conjugated polymers with applications in electronic and optoelectronic devices . As a research chemical, it serves as a precursor for the development of more complex molecular architectures. This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H10ClNO3

Molecular Weight

227.64 g/mol

IUPAC Name

4-(chloromethyl)-2-nitro-1-prop-2-enoxybenzene

InChI

InChI=1S/C10H10ClNO3/c1-2-5-15-10-4-3-8(7-11)6-9(10)12(13)14/h2-4,6H,1,5,7H2

InChI Key

NMWQCUMQASKQOF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=C(C=C1)CCl)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 1-Allyloxy-4-chloromethyl-2-nitrobenzene is in medicinal chemistry, particularly in the development of new pharmaceuticals. The compound has been investigated for its potential as an anticancer agent. For instance, derivatives of similar nitrobenzene compounds have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of nitrobenzene derivatives, revealing that compounds with similar structures to this compound exhibited significant apoptosis in cancer cells . This suggests that modifications to the nitro group or the allyloxy chain could enhance biological activity.

Organic Synthesis

This compound serves as a key intermediate in organic synthesis, particularly in the preparation of other complex organic molecules. Its reactivity allows it to participate in various substitution reactions and cyclization processes.

Example Reaction: Synthesis of Chroman Derivatives

Research has demonstrated that this compound can be utilized in the synthesis of bioactive chroman derivatives through cascade radical cyclization . This reaction highlights its versatility as a building block for more complex structures.

Material Science

In material science, compounds like this compound are explored for their potential use in developing new materials with specific properties. The incorporation of nitro groups can enhance thermal stability and mechanical properties.

Application: Polymer Chemistry

The compound can be used to synthesize polymers with enhanced properties due to the presence of functional groups that allow for further chemical modifications. For example, polymers derived from similar nitro compounds have shown improved mechanical strength and thermal resistance .

The biological activity of this compound has been a subject of interest due to its potential antimicrobial properties. Studies have indicated that related compounds exhibit activity against various bacterial strains.

Antimicrobial Evaluation

In vitro studies have demonstrated that nitrobenzene derivatives possess antimicrobial activity comparable to established antibiotics . This positions this compound as a candidate for further exploration in antibiotic development.

Comparison with Similar Compounds

Reactivity

  • Nitro Group : All listed compounds undergo reduction to amines under catalytic hydrogenation or with agents like NaBH₄ (e.g., describes nitro reduction in aryl-2-nitroallylbenzene derivatives) .
  • Chloromethyl vs. Chloroethyl : The chloromethyl group in the target compound is more reactive toward nucleophilic substitution (e.g., SN2 reactions) than the chloroethyl group in 2-(1-chloroethyl)-1-methyl-4-nitrobenzene due to less steric hindrance .
  • Allyloxy Group : The allyloxy substituent may participate in cycloaddition or polymerization reactions, unlike inert groups like methoxy or ethoxy .

Stability

  • Compounds with electron-withdrawing groups (e.g., nitro) exhibit lower thermal stability. For example, 1-Chloro-4-(difluoromethyl)-2-nitrobenzene is stored as a liquid at RT, while 2-(1-chloroethyl)-1-methyl-4-nitrobenzene is a powder requiring refrigeration .

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